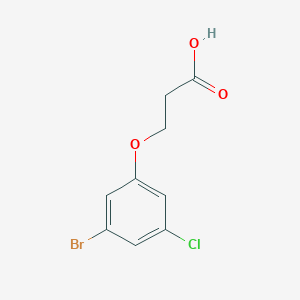

3-(3-Bromo-5-chlorophenoxy)propanoic acid

CAS No.:

Cat. No.: VC16192886

Molecular Formula: C9H8BrClO3

Molecular Weight: 279.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrClO3 |

|---|---|

| Molecular Weight | 279.51 g/mol |

| IUPAC Name | 3-(3-bromo-5-chlorophenoxy)propanoic acid |

| Standard InChI | InChI=1S/C9H8BrClO3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13) |

| Standard InChI Key | WBABONHHNMITRH-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Br)OCCC(=O)O |

Introduction

Chemical Structure and Molecular Identity

Structural Features

3-(3-Bromo-5-chlorophenoxy)propanoic acid (molecular formula: C₉H₈BrClO₃) consists of a propanoic acid chain (CH₂CH₂COOH) linked to a phenoxy ring substituted with bromine (Br) at position 3 and chlorine (Cl) at position 5 (Figure 1). The carboxylic acid group at the terminal position enhances solubility in polar solvents and enables participation in hydrogen bonding and salt formation .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrClO₃ |

| Molecular Weight | 307.52 g/mol (calculated) |

| IUPAC Name | 3-(3-bromo-5-chlorophenoxy)propanoic acid |

| Canonical SMILES | OC(=O)CC(Oc1cc(Br)cc(Cl)c1) |

The bromine and chlorine substituents introduce steric and electronic effects, influencing reactivity and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(3-Bromo-5-chlorophenoxy)propanoic acid can be achieved through nucleophilic aromatic substitution or etherification reactions. A plausible method involves:

-

Starting Materials:

-

3-Bromo-5-chlorophenol (phenolic precursor).

-

3-Chloropropanoic acid or its activated ester (e.g., 3-bromopropanoic acid).

-

-

Reaction Mechanism:

-

Deprotonation of 3-bromo-5-chlorophenol using a base (e.g., K₂CO₃) generates a phenoxide ion, which attacks the electrophilic carbon of 3-bromopropanoic acid in a Williamson ether synthesis-like reaction .

-

The reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 12–24 hours.

-

-

Purification:

Table 2: Representative Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Catalyst/Base | Potassium carbonate (K₂CO₃) |

| Yield | 60–75% (estimated) |

Physicochemical Properties

Thermal and Solubility Characteristics

While direct data for 3-(3-Bromo-5-chlorophenoxy)propanoic acid are scarce, analogs such as 3-bromo-3-phenylpropionic acid (density: 1.554 g/cm³, boiling point: 301.3°C) suggest that the compound is a solid at room temperature with moderate solubility in organic solvents like ethanol and acetone . The carboxylic acid group likely confers limited water solubility, which can be enhanced through salt formation (e.g., sodium or potassium salts).

Table 3: Estimated Physical Properties

| Property | Value |

|---|---|

| Melting Point | 130–140°C (estimated) |

| Density | ~1.5–1.6 g/cm³ |

| LogP (Octanol-Water) | ~2.5–3.0 (indicative) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume